molecular formula C18H13Cl2NO2 B14013422 Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate CAS No. 62715-63-3

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B14013422
CAS No.: 62715-63-3
M. Wt: 346.2 g/mol
InChI Key: NDHOGCCGRSTNBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their applications in various fields such as adhesives, pharmaceuticals, and chemical synthesis. The presence of chlorophenyl groups and a cyano group in its structure suggests potential reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and the corresponding aldehydes, 2-chlorobenzaldehyde and 4-chlorobenzaldehyde, in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and chlorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.

    Methyl 2-cyano-3-(2-chlorophenyl)-3-(4-chlorophenyl)acrylate: A closely related compound with a methyl ester group instead of an ethyl ester.

    2-Chlorobenzaldehyde and 4-chlorobenzaldehyde: Precursors used in the synthesis of the target compound.

Uniqueness

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is unique due to the presence of both 2-chlorophenyl and 4-chlorophenyl groups, which can impart distinct chemical and biological properties

Properties

CAS No.

62715-63-3

Molecular Formula

C18H13Cl2NO2

Molecular Weight

346.2 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C18H13Cl2NO2/c1-2-23-18(22)15(11-21)17(12-7-9-13(19)10-8-12)14-5-3-4-6-16(14)20/h3-10H,2H2,1H3

InChI Key

NDHOGCCGRSTNBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)C#N

Origin of Product

United States

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